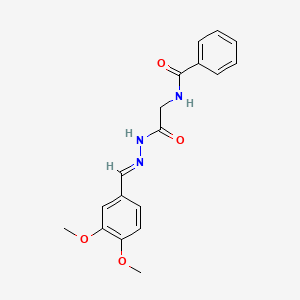

(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-15-9-8-13(10-16(15)25-2)11-20-21-17(22)12-19-18(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTIASPAGMDAIG-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as benzoyl chloride, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts or acidic/basic conditions to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Structural Representation

The compound features a hydrazine linkage and a benzamide moiety, which are critical for its biological activity.

Computational Data

- InChIKey : UPERMVJLLJMDFU-YBFXNURJSA-N

- SMILES : COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)OC

Anticancer Activity

Research indicates that compounds similar to (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of hydrazone compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The antimicrobial activity of hydrazone derivatives has been well-documented. Compounds structurally related to This compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as methoxy and hydrazine enhances their interaction with microbial targets, leading to increased antimicrobial potency.

Enzyme Inhibition

Certain studies focus on the inhibition of key enzymes involved in metabolic pathways using hydrazone derivatives. For example, dihydrofolate reductase is a target for many anticancer agents, and compounds similar to this benzamide have been explored for their ability to inhibit such enzymes effectively.

Detailed Case Study: Anticancer Evaluation

In one study, a series of hydrazone derivatives were synthesized and evaluated for their anticancer activity against the HCT116 cell line using the Sulforhodamine B assay. The results indicated that specific modifications in the hydrazone structure significantly improved anticancer efficacy compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The most potent compound exhibited an IC50 value of 5.85 µM, demonstrating superior selectivity towards cancer cells over normal cells.

Detailed Case Study: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method. Results showed that certain derivatives had MIC values as low as 1.27 µM against E. coli, indicating strong antibacterial activity.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Electron-Donating Groups : Methoxy substituents improve stability and binding affinity to hydrophobic enzyme pockets but may reduce reactivity compared to electron-withdrawing groups (e.g., nitro) .

Hybrid Derivatives: Incorporating sulphonamide (6e) or thiazolidinone moieties () broadens biological activity by introducing additional hydrogen-bonding sites.

Conformational Flexibility : The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry, optimizing interactions with biological targets .

Biological Activity

(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves a multi-step process:

- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate.

- Step 2 : Reaction of the hydrazone with an acylating agent such as benzoyl chloride to yield the final product.

Common solvents used include ethanol and methanol, often under acidic or basic conditions to facilitate the reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of N-(2-(benzylamino)-2-oxoethyl)benzamide have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes management. One study reported an EC50 value of , indicating potent activity against ER stress-induced cell death .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study on related hydrazone derivatives demonstrated potential against various bacterial strains. The presence of electron-donating groups on the benzylidene portion was found to enhance antibacterial activity .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, leading to antiproliferative effects.

- Cell Signaling Modulation : By interacting with various receptors and signaling pathways, it can modulate cellular responses to stress and apoptosis .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of similar benzamide derivatives revealed that certain compounds exhibited IC50 values as low as against human lung cancer cell lines (A549). This highlights the potential for developing new therapeutic agents based on this scaffold .

Case Study 2: Antioxidant Activity

In another investigation, derivatives showed promising antioxidant activities measured by DPPH assay. One compound demonstrated an IC50 value of , indicating significant free radical scavenging ability .

5. Summary Table of Biological Activities

Q & A

Q. Key Characterization Techniques :

- NMR Spectroscopy : Confirm hydrazine linkage (δ 8.5–9.5 ppm for NH protons) and methoxy groups (δ 3.8–4.0 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ≈ 385.38 for [M+H]⁺).

- HPLC : Assess purity (>95% required for biological assays) .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation combines:

- X-ray Crystallography : Resolve bond lengths (e.g., C=N hydrazone bond ≈ 1.28 Å) and torsion angles. SHELX software is commonly used for refinement, particularly for monoclinic crystal systems .

- FT-IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending.

- Density Functional Theory (DFT) : Computational validation of optimized geometry and electronic properties.

Q. Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å |

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) be methodologically resolved?

Answer:

Contradictions may arise from assay conditions or impurities. Mitigation strategies include:

Dose-Response Repetition : Test multiple concentrations in triplicate under standardized conditions (pH, temperature).

Purity Validation : Re-analyze compound purity via HPLC and mass spectrometry.

Structural Analog Comparison : Compare activity with derivatives (see Table 1 ) to identify substituent-dependent trends.

Molecular Docking : Simulate binding interactions with target proteins (e.g., α-glucosidase or kinase domains) to rationalize activity differences .

Q. Table 1: Structural Analogs and Biological Activity

| Compound Substituent | Target IC₅₀ (µM) | Key Structural Feature |

|---|---|---|

| 3-Bromo (C19H19N3O6) | 12.4 | Bromine (electron-withdrawing) |

| 4-Chloro (C17H14ClN3O4) | 8.9 | Chlorine (moderate polarity) |

| 3,4-Dimethoxy (Target Compound) | 6.5 | Methoxy (electron-donating) |

Advanced: What experimental design considerations are critical for crystallographic studies of this compound?

Answer:

- Crystal Growth : Use slow evaporation (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals.

- Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation for small-molecule crystals.

- Refinement : Apply SHELXL for high-resolution refinement, particularly for handling twinned data or disorder in methoxy groups .

Q. Common Pitfalls :

- Disordered Solvent Molecules : Mask solvent regions during refinement.

- Thermal Motion Artifacts : Apply anisotropic displacement parameters for non-H atoms.

Advanced: How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Answer:

Q. Experimental Validation :

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., hydrolysis or oxidation).

- SAR Studies : Synthesize derivatives with halogens or nitro groups to modulate lipophilicity and binding affinity .

Basic: What spectroscopic techniques are essential for confirming the (E)-configuration of the hydrazone moiety?

Answer:

- ¹H NMR : The hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. Coupling constants (J > 10 Hz) confirm trans (E) configuration.

- NOESY : Absence of cross-peaks between the hydrazone proton and benzamide protons validates the E geometry.

- UV-Vis : π→π* transitions (~300 nm) indicate conjugation in the hydrazone system .

Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (≈2.5), solubility (<0.1 mg/mL), and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding.

- Pharmacophore Modeling : Identify essential features (e.g., methoxy groups) for target engagement .

Advanced: What strategies address low yields in the final coupling step of synthesis?

Answer:

- Catalyst Optimization : Use EDCI/HOBt or DCC for efficient amide bond formation.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve reactivity.

- Temperature Control : Maintain 0–5°C to minimize side reactions during hydrazone activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.